molecular formula C13H15NO4 B14021898 Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate CAS No. 3005-71-8

Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate

Cat. No.: B14021898
CAS No.: 3005-71-8
M. Wt: 249.26 g/mol
InChI Key: ZJBNHCRYJJHPSJ-UHFFFAOYSA-N
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Description

Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate is an organic compound with the molecular formula C15H17NO4 It is a derivative of benzoic acid and contains an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl acetate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: Similar ester structure but lacks the acetylamino group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-aminobenzoate: Similar structure but lacks the acetyl(2-oxoethyl) group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

3005-71-8

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

ethyl 4-[acetyl(2-oxoethyl)amino]benzoate

InChI

InChI=1S/C13H15NO4/c1-3-18-13(17)11-4-6-12(7-5-11)14(8-9-15)10(2)16/h4-7,9H,3,8H2,1-2H3

InChI Key

ZJBNHCRYJJHPSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CC=O)C(=O)C

Origin of Product

United States

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